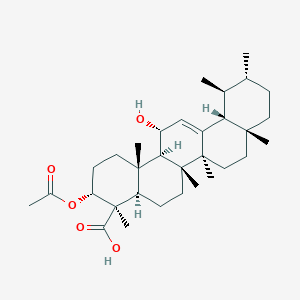

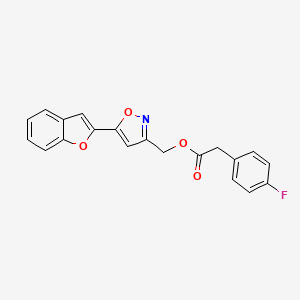

![molecular formula C10H7BrF3NO B2851908 N-[2-溴-5-(三氟甲基)苯基]丙-2-烯酰胺 CAS No. 1698344-81-8](/img/structure/B2851908.png)

N-[2-溴-5-(三氟甲基)苯基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Agrochemical Industry

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide: and its derivatives are prominently used in the agrochemical industry. The trifluoromethyl group in particular is known to enhance the biological activity of agrochemicals . This compound can serve as an intermediate in the synthesis of pesticides and herbicides, where the presence of the trifluoromethyl group may improve the efficacy and stability of these products.

Pharmaceutical Development

In pharmaceutical research, the compound’s derivatives are explored for their potential therapeutic effects. The unique physicochemical properties imparted by the fluorine atoms make them valuable in the development of new drugs . They can be used to create compounds with increased bioavailability, stability, and membrane permeability.

Organic Synthesis

The compound is used as a building block in organic synthesis, particularly in the formation of ligands for catalysis. Its derivatives have been synthesized via Pd-catalyzed amination reactions, which are crucial for creating complex organic molecules .

Material Science

The trifluoromethyl group is significant in material science due to its ability to alter the electronic properties and solubility of materials. This compound can be used to synthesize materials with specific desired properties, such as increased resistance to degradation or altered conductivity .

Veterinary Medicine

Similar to its applications in human medicine, this compound’s derivatives are also used in veterinary medicine. They contribute to the development of veterinary drugs that can be more effective due to the enhanced properties provided by the trifluoromethyl group .

Biochemical Research

In biochemical research, the compound is utilized in the study of enzyme inhibitors. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease . This highlights its role in the discovery of new treatments for infectious diseases.

作用机制

Target of Action

The primary target of N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Mode of Action

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide interacts with NF-κB, leading to its inhibition . This interaction results in a significant attenuation of lipopolysaccharide-induced NF-κB activation . The compound’s mode of action is different from that of prednisone, a reference drug .

Biochemical Pathways

The inhibition of NF-κB by N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide affects various biochemical pathways. NF-κB is involved in the regulation of immune response to infection and plays a key role in regulating the immune response to infection . Inhibition of NF-κB can lead to decreased inflammation and immune response .

Pharmacokinetics

The compound’s effectiveness at a concentration of 2 µm suggests it has sufficient bioavailability .

Result of Action

The result of N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide’s action is a significant reduction in inflammation. The compound has been shown to decrease the level of TNF-α, a cell signaling protein (cytokine) involved in systemic inflammation .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-5-6(10(12,13)14)3-4-7(8)11/h2-5H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMOHVCQFVUEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

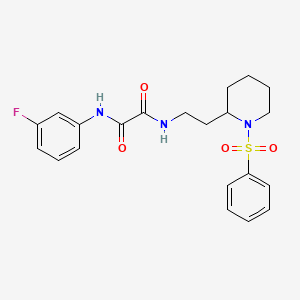

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2851828.png)

![(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2851829.png)

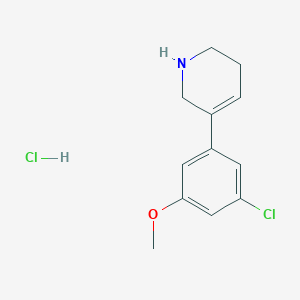

![Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride](/img/structure/B2851830.png)

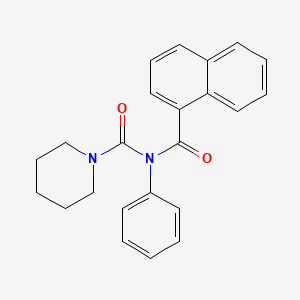

![2-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2851834.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2851835.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2851837.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2851843.png)

![Ethyl {[3-cyano-4-(3,5-dibromo-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2851846.png)